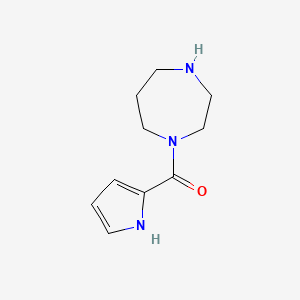

1-(1H-pyrrole-2-carbonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10(9-3-1-5-12-9)13-7-2-4-11-6-8-13/h1,3,5,11-12H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUQNASEOSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Pyrrole 2 Carbonyl 1,4 Diazepane and Analogues

Approaches to 1,4-Diazepane Ring Formation

The construction of the seven-membered 1,4-diazepane ring is a pivotal step in the synthesis of the target molecule. Various cyclization strategies have been developed to afford this heterocyclic scaffold.

Cyclization Reactions for Seven-Membered Rings

The formation of seven-membered rings, such as the 1,4-diazepane system, can be achieved through several synthetic routes. One common approach involves the condensation of suitable precursors, such as diamines with dicarbonyl compounds or their equivalents. For instance, the reaction of ketimine intermediates with aldehydes in the presence of catalysts like heteropolyacids has been shown to be an efficient method for the synthesis of 1,4-diazepine derivatives.

Another powerful strategy is the use of domino reactions, which allow for the formation of multiple bonds in a single synthetic operation. A step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been described, proceeding from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. This method involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization.

Palladium-catalyzed cyclization represents another modern approach. For example, the synthesis of substituted 1,4-benzodiazepines has been achieved through the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This reaction proceeds via the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered ring.

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules like 1,4-diazepines. A notable example is the catalytic multicomponent [5 + 2] cycloaddition reaction involving air-stable azomethine ylides, which are generated from the rhodium-catalyzed reaction of pyridines and 1-sulfonyl-1,2,3-triazoles.

A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides provides a transition-metal-free method for the one-step preparation of monocyclic 1,4-diazepinones.

Specific Methods for Constructing the 1,4-Diazepane Core, including from Pyrrole-Fused Systems

While the target molecule is a non-fused system, methods for constructing pyrrole-fused diazepines can provide insights into the formation of the 1,4-diazepane core. For example, a method for the synthesis of pyrrolo[1,2-a] frontiersin.orgnih.govbenzodiazepines involves the acid-catalyzed recyclization of N-(furfuryl)anthranilamides. This process forms both the diazepine (B8756704) and pyrrole (B145914) rings in a single step through the opening of the furan (B31954) ring into a diketone, followed by consecutive reactions with an amino group.

Another approach to pyrrolo[1,2-a] frontiersin.orgnih.govbenzodiazepines consists of the acid-catalyzed furan ring opening of N-(furfuryl)-2-nitrobenzamides, followed by treatment with Fe/AcOH. This sequence leads to a one-pot reduction of the nitro group to an amine, cyclization into a diazepine, and formation of the pyrrole ring.

Synthesis of the 1H-Pyrrole-2-carbonyl Moiety

The 1H-pyrrole-2-carbonyl fragment is a key component of the target molecule. Its synthesis typically starts from pyrrole-2-carboxylic acid or its derivatives and involves the formation of a reactive species that can be coupled with the 1,4-diazepane ring.

Derivatization of Pyrrole-2-carboxylic Acid

Pyrrole-2-carboxylic acid serves as a common precursor for the synthesis of the 1H-pyrrole-2-carbonyl moiety. To facilitate amide bond formation, the carboxylic acid group must be activated. This can be achieved through various methods, such as conversion to an acyl chloride, an active ester, or by using coupling agents.

A general method for the synthesis of amides involves the direct coupling of alkali metal carboxylate salts with amines. This can be particularly useful for carboxylates where the corresponding carboxylic acid is unstable. For example, the coupling of lithium 5-bromo-1H-pyrrole-2-carboxylate with amines has been successfully used to synthesize 5-bromo-1H-pyrrole-2-carboxamides.

The use of coupling agents is a widely employed strategy for the amidation of carboxylic acids. For pyrrole carboxylate compounds, coupling agents like carbodiimides (e.g., EDCI) and cyclic alkyltriphosphonate anhydrides have been utilized to facilitate the reaction with amines.

Formation of Pyrrole Carboxamide Linkages

The formation of the amide bond between the pyrrole-2-carbonyl moiety and an amine is a critical step. A non-traditional approach for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines, using catalytic amounts of nBu4NI and TBHP as oxidants. This method is operationally simple and proceeds under mild conditions.

The direct coupling of pyrrole-2-carboxylic acid with amines is often facilitated by coupling reagents. A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. Other effective coupling reagents include (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP).

Conjugation Strategies for Pyrrole-Diazepane Systems

The final step in the synthesis of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane is the conjugation of the 1H-pyrrole-2-carbonyl moiety to the 1,4-diazepane ring. This typically involves the formation of an amide bond between one of the secondary amines of the diazepane and the activated pyrrole-2-carboxylic acid.

A key challenge in the acylation of a symmetrical diamine like 1,4-diazepane is achieving mono-acylation while avoiding di-acylation. Statistically, reacting equal moles of the diamine and the acylating agent could theoretically yield 50% of the desired mono-acylated product. However, in practice, a mixture of mono- and di-acylated products, along with unreacted starting material, is often obtained.

To achieve selective mono-acylation, several strategies can be employed. One approach is to use a large excess of the diamine, which statistically favors the formation of the mono-acylated product. However, this can be inefficient in terms of atom economy and requires separation of the product from the excess starting material.

Alternatively, a protecting group can be introduced on one of the nitrogen atoms of the 1,4-diazepane. This allows for the selective acylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-acylated product. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The choice of coupling agent and reaction conditions can also influence the selectivity of the acylation reaction. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been reported as a highly efficient reagent for the mono-acylation of symmetrical diamines.

The table below summarizes various coupling agents that can be utilized for the formation of the amide bond in the conjugation step.

| Coupling Agent | Abbreviation | Byproduct Characteristics |

| Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents |

| Diisopropylcarbodiimide | DIC | More soluble byproduct, suitable for solid-phase synthesis |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride | EDC | Water-soluble reagent and byproduct |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective, especially for hindered couplings |

| 1,1'-Carbonyldiimidazole | CDI | Can promote selective mono-acylation |

Amide Bond Formation in the Target Compound and Analogues

The cornerstone of the synthesis of this compound is the formation of a stable amide linkage. This is typically achieved by coupling pyrrole-2-carboxylic acid, or an activated derivative thereof, with 1,4-diazepane. A variety of coupling reagents, commonly employed in peptide synthesis and general organic chemistry, can be utilized for this purpose. researchgate.net

The fundamental approach involves the activation of the carboxylic acid group of pyrrole-2-carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of the 1,4-diazepane ring. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted into a more reactive species, such as an acyl chloride or a mixed anhydride. researchgate.net For instance, treatment of pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding highly reactive pyrrole-2-carbonyl chloride. This intermediate can then react readily with 1,4-diazepane, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

A widely used alternative for preparing pyrrole carboxamides involves the use of 2-(trichloroacetyl)pyrroles as stable and effective acylating agents. rsc.org These compounds act as surrogates for the more moisture-sensitive acid chlorides and react smoothly with amines to form the desired amide bond. rsc.org

The choice of solvent is also critical for the success of the amide coupling reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically employed to avoid side reactions with the solvent. The reaction temperature can be varied, with many coupling reactions proceeding efficiently at room temperature, while others may require cooling to 0°C to control exothermicity and minimize side product formation.

Table 1: Common Coupling Reagents for Amide Bond Formation | Coupling Reagent/Method | Additive(s) | Typical Base | Key Features | | :--- | :--- | :--- | :--- | | Carbodiimides (e.g., EDC, DCC) | HOBt, NHS | DIPEA, TEA | Mild conditions, widely applicable. | | Acyl Halides (e.g., from SOCl₂) | None | DIPEA, TEA | Highly reactive, may require inert atmosphere. | | Mixed Anhydrides | e.g., Isobutyl chloroformate | N-Methylmorpholine | Good for sterically hindered substrates. | | 2-(Trichloroacetyl)pyrrole | None | Base (e.g., TEA) | Stable acylating agent, good yields. rsc.org | | HATU, HBTU | DIPEA, TEA | High efficiency, low racemization for chiral substrates. |

One-Pot and Multi-Step Synthetic Sequences

The synthesis of this compound and its analogues can be approached through either a one-pot or a multi-step sequence, each with its own advantages.

Multi-Step Synthesis:

A conventional and reliable route is a multi-step synthesis. This approach offers better control over each reaction step and facilitates the purification of intermediates, which can lead to a higher purity of the final product. A typical multi-step sequence would involve:

Protection of 1,4-diazepane: Since 1,4-diazepane has two secondary amine groups, selective acylation at one nitrogen atom is necessary. This can be achieved by first protecting one of the amine groups with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction of 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield mono-Boc-protected 1,4-diazepane.

Amide Coupling: The resulting mono-protected diazepane is then coupled with pyrrole-2-carboxylic acid using one of the standard amide bond formation methods described in the previous section.

Deprotection: The final step involves the removal of the protecting group. For a Boc group, this is typically accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the target compound, this compound.

This multi-step approach is versatile and allows for the synthesis of a wide range of analogues by varying both the carboxylic acid component and the diazepane derivative.

One-Pot Synthesis:

A potential one-pot strategy could involve the direct acylation of 1,4-diazepane under carefully controlled conditions. By using a specific stoichiometry of the reactants (e.g., a 1:1 molar ratio of pyrrole-2-carboxylic acid to 1,4-diazepane) and a suitable coupling agent, it might be possible to favor the mono-acylated product over the di-acylated byproduct. However, achieving high selectivity in such a direct approach can be challenging due to the similar reactivity of the two amine groups in 1,4-diazepane.

More sophisticated one-pot methodologies often involve cascade or tandem reactions, where the product of one reaction immediately becomes the substrate for the next in the same reaction vessel. nih.gov For pyrrolo-diazepane analogues, this could involve the in-situ formation of the diazepine ring followed by acylation. researchgate.net

Table 2: Comparison of Synthetic Sequences

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Multi-Step Synthesis | High purity of final product, better control over reactions, versatility. | Time-consuming, may have lower overall yield due to multiple steps. |

| One-Pot Synthesis | Time and resource efficient, reduced waste, potentially higher overall yield. | Can be difficult to optimize, potential for side reactions and purification challenges. |

Stereochemical Considerations in Pyrrolo-Diazepane Synthesis

Stereochemistry becomes a crucial aspect of the synthesis when chiral centers are present in either the pyrrole or the diazepane moiety. The parent this compound is an achiral molecule. However, the introduction of substituents on the diazepane ring can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers.

For instance, if a substituted 1,4-diazepane, such as (S)-2-methyl-1,4-diazepane, were used as the starting material, the resulting product would be chiral. In such cases, it is imperative to employ synthetic methods that preserve the stereochemical integrity of the chiral starting material. Standard amide coupling conditions, particularly those employing reagents like HATU or HBTU, are known to be effective in minimizing racemization at adjacent stereocenters.

The synthesis of specific stereoisomers of substituted pyrrolo-diazepanes would necessitate the use of enantiomerically pure starting materials. Stereoselective syntheses of substituted 1,4-diazepanes themselves often involve strategies such as asymmetric catalysis or the use of chiral auxiliaries. nih.gov

Furthermore, the seven-membered diazepane ring can exist in various conformations, such as chair and boat forms. The specific conformation adopted by the ring can be influenced by the nature and position of substituents, which in turn can affect the molecule's biological activity. Computational modeling and spectroscopic techniques like NMR can be employed to study the conformational preferences of these molecules. While the synthesis itself may not directly control the final conformation in solution, the stereochemistry of the substituents will dictate the relative energies of the possible conformers.

Structure Activity Relationship Sar Studies of Pyrrolo Diazepanes

Impact of Pyrrole (B145914) Ring Substituents on Biological Activity

The pyrrole ring is a crucial component of many biologically active compounds, and its substitution pattern can significantly modulate activity. In related compounds like the pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), which are known for their DNA-interactive and antitumor properties, modifications to the pyrrole ring have been extensively studied. nih.gov These studies provide a framework for understanding how substituents on the pyrrole ring of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane might influence its biological effects.

Substituents on the pyrrole ring can affect the electronic properties, lipophilicity, and steric profile of the molecule, all of which can influence its interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the pyrrole moiety. nih.gov In many heterocyclic compounds, the nature and position of substituents are key determinants of their pharmacological profiles. nih.govmdpi.com

In the context of pyrrole-containing compounds with antibacterial potential, it has been observed that the presence of specific substituents, such as methyl and chloro groups, can be crucial for their activity. mdpi.com For example, studies on armeniaspirol analogues have shown that N-desmethyl and 9-deschloro derivatives exhibit lower antibacterial activity, indicating the importance of these substituents for the biological function of the pyrrole heterocycle. mdpi.com

Furthermore, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, SAR studies revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents on the pyrrole ring are important for their inhibitory potencies against metallo-β-lactamases. nih.gov This highlights the sensitivity of biological activity to the substitution pattern on the pyrrole ring.

The following table summarizes the general effects of pyrrole ring substituents on the biological activity of related heterocyclic compounds, which can be extrapolated to predict their potential impact on this compound.

| Substituent Type | Position on Pyrrole Ring | General Effect on Biological Activity (in related compounds) | Potential Implication for this compound |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2, -CN) | Various | Can enhance activity by modifying electronic interactions with the target. | May increase binding affinity to specific biological targets. |

| Electron-donating groups (e.g., -CH3, -OCH3) | Various | Can influence metabolic stability and lipophilicity. | Could alter pharmacokinetic properties. |

| Halogens (e.g., -Cl, -F) | Various | Often increases lipophilicity and can introduce specific electronic interactions. | May enhance membrane permeability and target binding. |

| Bulky groups (e.g., phenyl) | Various | Can provide additional binding interactions (e.g., pi-stacking) but may also cause steric hindrance. | Could either enhance or decrease activity depending on the target's binding site topology. |

Influence of Diazepane Ring Modifications on Target Interaction

The diazepine (B8756704) ring, a seven-membered heterocycle with two nitrogen atoms, is a common scaffold in medicinal chemistry, known for its conformational flexibility. Modifications to this ring in this compound can significantly impact how the molecule interacts with its biological targets. The conformational freedom of the diazepine ring allows it to adopt various shapes, which can be crucial for optimal binding to a receptor or enzyme. nih.gov

In the broader class of benzodiazepines, the substitution pattern on the diazepine ring is a key determinant of their pharmacological activity, including their effects on the central nervous system. mdpi.com For instance, the presence of a methyl group at the N1 position of the benzodiazepine (B76468) nucleus is often associated with increased potency.

When considering the 1,4-diazepane moiety in the context of being acylated with a pyrrole-2-carbonyl group, modifications can include:

N-alkylation: Introducing alkyl groups at the N4 position can alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding. This can, in turn, affect its solubility, membrane permeability, and binding affinity.

Ring substitution: Adding substituents to the carbon atoms of the diazepine ring can introduce steric constraints, locking the ring into specific conformations. This can be advantageous if the preferred conformation for biological activity is stabilized.

Ring fusion: While this would create a different class of compounds, such as the previously mentioned PBDs, it demonstrates the profound effect of constraining the diazepine ring's flexibility.

The following table outlines potential modifications to the diazepine ring of this compound and their likely influence on target interaction, based on general principles of medicinal chemistry and SAR of related diazepine-containing compounds.

| Modification | Position on Diazepane Ring | Potential Influence on Target Interaction |

|---|---|---|

| N-Alkylation (e.g., -CH3, -C2H5) | N4 | Alters lipophilicity and may introduce steric effects, potentially affecting binding affinity and selectivity. |

| Introduction of polar groups (e.g., -OH) | Carbon atoms | Can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and altering solubility. |

| Introduction of non-polar groups | Carbon atoms | May enhance binding through hydrophobic interactions. |

| Gem-disubstitution | Carbon atoms | Can restrict conformational flexibility, potentially locking the molecule in a more active conformation. |

Role of the Carbonyl Linker in Compound Activity

The carbonyl group in the amide linkage between the pyrrole ring and the diazepane moiety is a critical structural feature. This linker is not merely a spacer but plays an active role in the molecule's biological activity through several mechanisms:

Hydrogen Bonding: The amide bond contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with biological targets such as proteins and nucleic acids.

Conformational Rigidity: The partial double-bond character of the C-N bond in the amide group restricts rotation, influencing the relative orientation of the pyrrole and diazepane rings. This conformational constraint is important for presenting the pharmacophoric elements in the correct geometry for target binding.

Electronic Effects: The carbonyl group is a polar and electron-withdrawing feature that influences the electronic distribution of the entire molecule.

The planarity of the amide bond and its ability to participate in hydrogen bonding are fundamental to its role in molecular recognition. Any modification that disrupts these properties, such as replacing the carbonyl group or altering its electronic environment, would be expected to have a significant impact on the biological activity of this compound.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, it can exist in a multitude of conformations. However, it is likely that only a specific subset of these conformations, often referred to as the "bioactive conformation," is responsible for its interaction with a biological target.

Torsion around the pyrrole-carbonyl bond: The rotation around the single bond connecting the pyrrole ring to the carbonyl group determines the relative orientation of these two moieties.

Conformation of the diazepane ring: The seven-membered diazepine ring can adopt several low-energy conformations, such as boat and chair forms.

Computational studies on related molecules, such as diazepam, have shown that specific conformations are energetically favored and are likely to be the ones that bind to receptors. researchgate.net For this compound, it is probable that the molecule adopts a preferred conformation that optimizes the spatial arrangement of its key functional groups for target interaction.

A strong correlation often exists between a molecule's preferred conformation and its biological response. Molecules that are pre-organized in their bioactive conformation, or can easily adopt it with a low energetic penalty, tend to exhibit higher activity. Conversely, molecules that are sterically hindered from achieving the bioactive conformation will likely show reduced or no activity. Therefore, understanding the conformational landscape of this compound is essential for rationalizing its SAR and for the design of more potent analogues.

Comparison of SAR with Related Privileged Pyrrolo[2,1-c]benzodiazepine Structures

Pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs) are a well-known class of DNA-interactive antitumor antibiotics. nih.gov Their tricyclic structure, which includes a pyrrole ring fused to a benzodiazepine system, can be seen as a more rigid and complex analogue of the this compound scaffold. The extensive SAR studies on PBDs offer a valuable point of comparison. nih.govingentaconnect.com

Key SAR findings for PBDs that can be compared to the potential SAR of this compound include:

The Pyrrole Ring: In PBDs, the pyrrole ring is part of the fused system. Substituents on the aromatic A-ring (the benzene (B151609) part) and the pyrrolo C-ring significantly affect DNA binding affinity and sequence specificity. ingentaconnect.com This reinforces the idea that substituents on the pyrrole ring of this compound will be critical for its activity.

The Diazepine Ring: The diazepine ring in PBDs is conformationally constrained due to the fusion. The stereochemistry at the C11a position is crucial for the molecule to adopt the correct right-handed twist to fit into the minor groove of DNA. ingentaconnect.com This highlights the importance of the diazepine ring's conformation, even in a more flexible system like this compound.

The following table provides a comparative summary of the SAR of PBDs and the anticipated SAR for this compound.

| Structural Feature | SAR in Pyrrolo[2,1-c]benzodiazepines (PBDs) | Anticipated SAR in this compound |

|---|---|---|

| Pyrrole Ring | Substituents on the fused pyrrole and benzene rings modulate DNA binding and cytotoxicity. | Substituents on the pyrrole ring are expected to be critical for target interaction and biological activity. |

| Diazepine Ring | Conformationally restricted due to fusion; specific stereochemistry is essential for activity. | More flexible; its preferred conformation and the influence of substituents on this conformation will likely be key determinants of activity. |

| Linker | The linkage is part of the fused ring system. | The exocyclic carbonyl amide linker provides conformational flexibility and key hydrogen bonding sites, making its properties central to activity. |

| Overall Structure | Relatively rigid, planar structure adapted for DNA minor groove binding. | More flexible, non-planar structure, suggesting a different mode of target interaction, likely with a protein. |

Preclinical Biological Activity and Proposed Mechanisms of Action

Investigation of Target Engagement for Pyrrolo-Diazepane Derivatives

The biological effects of pyrrolo-diazepane derivatives are initiated by their interaction with specific molecular targets within the cell. Studies have primarily focused on their ability to inhibit key enzymes involved in cell cycle progression and signaling pathways, as well as their potential interactions with other cellular receptors.

Kinase Inhibition (e.g., EGFR, CDK2, DYRK3, GSK3 alpha)

A significant area of investigation for pyrrolo-diazepane derivatives has been their activity as kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

One notable study explored a series of novel fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepines as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy. tandfonline.com Within this series, a specific pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine (B8756704) derivative, compound 8b , demonstrated a noteworthy profile of kinase inhibition. tandfonline.com

While showing less activity against EGFR, compound 8b exhibited excellent inhibitory activity against CDK2, with an inhibition value of 15% compared to the 2% inhibition by the reference molecule, imatinib (B729). tandfonline.com Further kinase profiling revealed that compound 8b also potently inhibited other kinases. It displayed a 23% inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3) and a 10% inhibition of Glycogen synthase kinase-3 alpha (GSK3 alpha), outperforming imatinib which showed 10% and 1% inhibition, respectively. tandfonline.com

Table 1: Kinase Inhibition Profile of Compound 8b

| Kinase Target | % Inhibition by Compound 8b | % Inhibition by Imatinib (Reference) |

|---|---|---|

| CDK2/Cyclin A1 | 15% | 2% |

| DYRK3 | 23% | 10% |

| GSK3 alpha | 10% | 1% |

Data sourced from a study on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine derivatives. tandfonline.com

Other Enzyme or Receptor Interactions (e.g., GABA receptors for related diazepines)

The diazepine ring is a well-known pharmacophore present in many centrally acting drugs, most notably the benzodiazepines, which exert their effects through allosteric modulation of the GABA-A receptor. While direct evidence for the interaction of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane derivatives with GABA receptors is not extensively documented in the reviewed literature, the structural relationship to benzodiazepines suggests a potential for such interactions that may warrant further investigation.

In Vitro Assays for Functional Activity

The functional consequences of the target engagement by pyrrolo-diazepane derivatives have been assessed through a variety of in vitro assays, primarily focusing on their antiproliferative and antimicrobial effects.

Cell-Based Assays for Antiproliferative Effects (e.g., against cancer cell lines Hep3B, HCT116, MCF-7)

The kinase inhibitory activity of pyrrolo-diazepane derivatives has translated into significant antiproliferative effects in various cancer cell lines. A study on a new series of 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepines demonstrated their anticancer activities against human colon carcinoma (HCT116), human breast adenocarcinoma (MCF-7), and human hepatocellular carcinoma (Hep3B) cells. tandfonline.com

The pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine derivative, compound 8b , which exhibited multi-kinase inhibitory activity, also showed broad-spectrum antiproliferative activity against all three tested cell lines, with IC50 values of 0.049 µM for Hep3B, 0.031 µM for HCT116, and 0.043 µM for MCF-7. tandfonline.com The potency of some compounds in this broader series was remarkable, with IC50 values ranging from 0.009 to 2.195 µM. For instance, compounds 9a and 9c from the related pyrrolo[3,2-d]pyrimidine series showed IC50 values of 0.011 and 0.009 µM respectively against HCT-116 cells, which is comparable to the IC50 value of the standard chemotherapeutic drug doxorubicin (B1662922) (0.008 µM). tandfonline.com

Table 2: Antiproliferative Activity of a Pyrrolo-Diazepane Derivative (Compound 8b)

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Hep3B (Liver Cancer) | 0.049 |

| HCT116 (Colon Cancer) | 0.031 |

Data represents the half-maximal inhibitory concentration (IC50) from a study on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine derivatives. tandfonline.com

Antimicrobial Evaluations for Pyrrole-Containing Derivatives

The pyrrole (B145914) moiety is a constituent of many natural and synthetic compounds with antimicrobial properties. Various derivatives containing the pyrrole nucleus have been synthesized and evaluated for their antibacterial and antifungal activities. rjptonline.org

For instance, a series of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives were screened for their antimicrobial activities. The results indicated that some of these compounds displayed potent activity against both gram-positive (B. subtilis, S. aureus) and gram-negative (E. coli) bacteria, as well as antifungal activity against C. albicans and A. niger. rjptonline.org While these compounds are not direct derivatives of this compound, they highlight the potential of the 1H-pyrrole-2-carbonyl functional group in the design of new antimicrobial agents. The antimicrobial potential of the specific this compound scaffold warrants dedicated investigation.

Mechanistic Studies at the Molecular and Cellular Level

To understand the basis of the observed antiproliferative effects, mechanistic studies at the molecular and cellular levels have been undertaken. These studies aim to elucidate the downstream consequences of target engagement by these compounds.

The investigation into the anticancer mechanism of the multi-kinase inhibitor, compound 8b , revealed its ability to induce cell cycle arrest. Specifically, in MCF-7 breast cancer cells, treatment with compound 8b led to an arrest of the cell cycle in the S phase. tandfonline.com This finding is consistent with the inhibition of CDK2, a key regulator of the G1/S and S phase transitions of the cell cycle. By inhibiting CDK2, compound 8b likely prevents the phosphorylation of substrates necessary for DNA replication, leading to a halt in the S phase and subsequently inhibiting cell proliferation.

Further mechanistic studies on other pyrrole derivatives have shown that they can induce apoptosis in malignant cells. nih.gov The pro-apoptotic and antitumor activities of these compounds are thought to be a result of their ability to act as competitive inhibitors of key signaling molecules like EGFR and VEGFR, as well as their antioxidant properties. nih.gov

Cell Cycle Analysis

Studies on various pyrrole derivatives have demonstrated their potential to interfere with the normal progression of the cell cycle, a common characteristic of many anticancer agents. Although direct cell cycle analysis data for this compound is not available, research on pyrrolo-1,5-benzoxazepines (PBOXs), which also feature a pyrrole ring fused to a diazepine-like structure, offers a relevant analogue for understanding potential effects.

For instance, the PBOX compounds, PBOX-6 and PBOX-15, have been shown to induce cell cycle arrest in the G2/M phase in hormone-refractory prostate cancer cells (PC3). This arrest is a critical mechanism for preventing cell division and proliferation. Treatment of PC3 cells with these compounds led to a significant accumulation of cells in the G2/M phase. spandidos-publications.comnih.govspandidos-publications.com Specifically, after a 16-hour treatment, the percentage of cells in the G2/M phase increased substantially compared to vehicle-treated cells. spandidos-publications.com This G2/M arrest was associated with the depolymerization of microtubules and the phosphorylation of key proteins involved in the mitotic spindle checkpoint, such as BubR1. nih.gov The sustained arrest in the G2/M phase ultimately leads to the induction of apoptosis. nih.govspandidos-publications.com

Data in the table is derived from studies on PBOX-6 and PBOX-15 in PC3 prostate cancer cells and is intended to be illustrative of the potential effects of related pyrrole-diazepine compounds. spandidos-publications.com

Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a key mechanism through which bioactive compounds exert their cellular effects. While the specific signaling pathways affected by this compound have not been elucidated, research on other pyrrole derivatives points towards the potential for interaction with critical cancer-related pathways.

A notable example is a pyrrole-pyridinimidazole derivative, designated as compound 8a, which has been identified as a novel inhibitor of SIRT6, a protein involved in DNA repair, metabolism, and inflammation. researchgate.net In pancreatic cancer cells, this compound has been shown to inhibit key survival and proliferation signaling pathways, including the PI3K/AKT/mTOR and ERK pathways. researchgate.net Inhibition of these pathways is a significant area of cancer research, as their aberrant activation is common in many malignancies and drives tumor growth and survival. The study demonstrated that compound 8a could effectively suppress the activation of these pathways, leading to inhibited cell proliferation and the induction of apoptosis. researchgate.net

The data presented is for the SIRT6 inhibitor, a pyrrole-pyridinimidazole derivative, and illustrates potential signaling pathway modulation by pyrrole-containing compounds. researchgate.net

DNA Interaction Mechanisms (for related DNA-alkylating PBDs)

The pyrrole moiety is a core component of the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their potent DNA-interactive properties. PBDs function as DNA minor groove alkylating agents. While this compound itself is not a PBD, the extensive research on PBDs provides a framework for understanding how a pyrrole-containing molecule could potentially interact with DNA, should it possess the necessary electrophilic centers.

PBD dimers, such as SJG-136, are highly effective DNA cross-linking agents. These molecules are designed to fit snugly within the minor groove of the DNA double helix. The mechanism of action involves the formation of a covalent bond between the electrophilic C11 position of the PBD and the nucleophilic N2 position of a guanine (B1146940) base. The dimeric structure of molecules like SJG-136 allows them to bind to two separate guanine bases, creating either an intrastrand or, more potently, an interstrand cross-link.

These DNA interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of essential cellular processes leads to the stalling of replication forks and ultimately triggers apoptosis. The sequence selectivity of PBDs, often targeting purine-GATC-pyrimidine sequences, further underscores their specific mechanism of DNA interaction.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane, these simulations are instrumental in understanding its potential therapeutic applications by elucidating its binding to various receptors.

Binding Mode Prediction and Affinity Estimation

Docking studies involving scaffolds related to pyrrolo-diazepane have been performed against a variety of biological targets, including protein kinases like EGFR and CDK2, as well as α1-adrenoceptors. researchgate.netnih.govnih.gov When this compound is docked into the active site of such targets, the pyrrole (B145914) ring and the carbonyl group are predicted to be key interaction points. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group of the pyrrole can serve as a hydrogen bond donor. The diazepine (B8756704) ring, due to its conformational flexibility, can adopt various shapes to fit into hydrophobic pockets within the binding site.

The binding affinity, often estimated as a docking score in kcal/mol, provides a prediction of the binding strength between the ligand and the target. Lower scores typically indicate a more favorable interaction. For derivatives of the pyrrolo-diazepane scaffold, these scores can vary significantly depending on the specific target and the substitutions on the core structure. nih.govnih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Hydrogen bonding, hydrophobic interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Hydrogen bonding with hinge region residues |

| α1-Adrenergic Receptor | -9.2 | Pi-cation interactions, hydrogen bonding |

Identification of Key Interacting Residues

Molecular docking simulations also reveal the specific amino acid residues within the target's active site that are crucial for binding. For pyrrole-containing ligands, interactions with residues capable of hydrogen bonding are common. For instance, in kinase active sites, the pyrrole N-H may form a hydrogen bond with the backbone carbonyl of a hinge region residue, a critical interaction for many kinase inhibitors.

The following table summarizes key interacting residues identified in docking studies of analogous compounds, which are likely to be relevant for this compound.

| Protein Target | Key Interacting Residues | Nature of Interaction |

|---|---|---|

| EGFR | Met793, Thr790 | Hydrogen bond with backbone |

| CDK2 | Leu83, Glu81 | Hydrogen bond with hinge region |

| Enoyl-ACP Reductase | Tyr158, NAD+ | Hydrogen bond and hydrophobic interactions |

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and energetics of molecules. For this compound, these studies can provide insights into its chemical stability and the mechanisms of its formation. Studies on related pyrrole-2-carbonyl derivatives have shown that the planarity of the pyrrole ring and the carbonyl group is crucial for π-electron delocalization, which in turn influences the molecule's reactivity. researchgate.net

DFT calculations can be used to determine the energies of reactants, transition states, and products for the synthesis of this compound, for example, via the acylation of 1,4-diazepane with pyrrole-2-carbonyl chloride. This allows for the elucidation of the reaction pathway and the calculation of activation energies, providing a deeper understanding of the reaction's feasibility and kinetics. nih.govacs.org

In Silico Prediction of Preclinical Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. In silico tools are widely used to predict these properties based on the molecular structure. For this compound, these predictions can help to evaluate its drug-likeness. ijcrt.orgnih.govmdpi.com

Key predicted parameters often include:

Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Gastrointestinal (GI) Absorption: Prediction of the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Prediction of the compound's ability to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of the compound's potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

| Parameter | Predicted Value/Outcome | Implication |

|---|---|---|

| Molecular Weight | < 200 g/mol | Complies with Lipinski's Rule |

| LogP | ~1.5 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeability | Low to Moderate | May have limited CNS effects |

De Novo Design and Virtual Screening Based on Pyrrolo-Diazepane Scaffold

The pyrrolo-diazepane scaffold, as exemplified by this compound, can serve as a core structure in de novo drug design and for the creation of virtual compound libraries. In de novo design, computational algorithms build novel molecules with desired properties, often starting from a known scaffold. The pyrrolo-diazepane core offers multiple points for chemical modification, allowing for the generation of a diverse range of derivatives.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. Libraries based on the this compound scaffold can be generated by computationally adding various substituents to the pyrrole and diazepine rings. These virtual libraries can then be docked into the active site of a target protein to prioritize compounds for synthesis and biological testing. The pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine (B76468) scaffold, a more complex relative, has been successfully used in the design of anti-tumor agents, highlighting the potential of the core pyrrolo-diazepane structure in drug discovery. researchgate.net

Preclinical Pharmacokinetic and in Vitro Adme Considerations

In Vitro Metabolic Stability Assessment (e.g., using microsomes, hepatocytes, plasma)

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. In vitro systems such as liver microsomes, hepatocytes, and plasma are utilized to assess the susceptibility of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane to metabolic enzymes.

Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. Incubating the compound with liver microsomes helps to determine its intrinsic clearance. Hepatocytes, which contain both Phase I and Phase II enzymes, provide a more complete picture of metabolic pathways. Plasma stability is also assessed to identify any potential degradation by plasma enzymes.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

| System | Parameter | Value |

| Human Liver Microsomes | Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | |

| Rat Hepatocytes | Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available | |

| Human Plasma | % Remaining after 1 hr | Data not available |

Metabolite Profiling Techniques

Identifying the metabolites of this compound is essential to understand its clearance mechanisms and to identify any potentially active or toxic byproducts. Following incubation in systems like hepatocytes or microsomes, samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. Comparing the metabolic profiles across different species can also help in selecting the appropriate animal models for preclinical toxicology studies.

Cytochrome P450 (CYP450) Reaction Phenotyping and Inhibition Studies

CYP450 reaction phenotyping identifies the specific CYP isoforms responsible for the metabolism of a drug candidate. bienta.netnih.gov This is crucial for predicting potential drug-drug interactions when co-administered with other drugs that are substrates, inhibitors, or inducers of the same enzymes. bienta.netnih.gov This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.govnih.govresearchgate.netresearchgate.net

Furthermore, the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is evaluated. bienta.net Significant inhibition of these enzymes could lead to adverse drug reactions by affecting the clearance of co-administered medications.

Table 2: Illustrative CYP450 Inhibition Data (IC50) for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

In Vitro Permeability Studies (e.g., Caco-2, MDCK assays)

The permeability of a compound across the intestinal epithelium is a critical factor for its oral absorption. In vitro cell-based models, such as Caco-2 and Madin-Darby canine kidney (MDCK) cell lines, are widely used to predict intestinal permeability. nih.govnih.gov These cells form a monolayer that mimics the intestinal barrier. nih.govjddtonline.info

The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good absorption, while a high efflux ratio (B-A Papp / A-B Papp) may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 3: Illustrative In Vitro Permeability Data for this compound

| Assay | Parameter | Value |

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | Data not available |

| Papp (B-A) (10⁻⁶ cm/s) | Data not available | |

| Efflux Ratio | Data not available |

Plasma Protein Binding and Tissue Distribution Predictions

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes. nih.gov Only the unbound fraction of the drug is pharmacologically active. Equilibrium dialysis is a common method to determine the percentage of plasma protein binding. nih.gov High plasma protein binding can affect the drug's pharmacokinetic profile. nih.gov

Computational models, along with in vitro data, can be used to predict the tissue-to-plasma partition coefficients, providing an early indication of how the compound might distribute into various tissues. nih.gov

Table 4: Illustrative Plasma Protein Binding Data for this compound

| Species | % Plasma Protein Bound |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Derivatizations of the Pyrrolo-Diazepane Core

The development of efficient and versatile synthetic methodologies is paramount for expanding the chemical space of pyrrolo-diazepane derivatives. While various synthetic strategies for related PBDs have been established, including methods for creating monomers and dimers, there is still a need for novel routes that allow for precise control over stereochemistry and the introduction of diverse functional groups. nih.gov Future synthetic efforts are likely to focus on:

Asymmetric Synthesis: Developing new catalytic asymmetric methods to control the stereochemistry of the diazepine (B8756704) ring, which is often crucial for biological activity.

Combinatorial Chemistry: Employing solid-phase synthesis and other combinatorial techniques to rapidly generate large libraries of pyrrolo-diazepane analogs for high-throughput screening.

Bio-inspired Synthesis: Utilizing enzymatic or chemo-enzymatic approaches to mimic natural product biosynthetic pathways, potentially leading to novel and complex derivatives.

Click Chemistry: Employing "click" reactions to easily link the pyrrolo-diazepane core to other pharmacophores, creating hybrid molecules with dual or enhanced activities. nih.gov

A significant area of interest is the derivatization of the pyrrolo-diazepane core to enhance its drug-like properties. This includes modifications to improve solubility, metabolic stability, and target specificity. For instance, the introduction of different substituents on the pyrrole (B145914) ring and the diazepine nitrogen atoms can significantly modulate the compound's pharmacological profile. nih.gov

Development of Advanced Biological Assays for Specific Molecular Targets

To fully elucidate the therapeutic potential of pyrrolo-diazepane scaffolds, the development and application of sophisticated biological assays are essential. While traditional assays have been instrumental in identifying the anticancer and central nervous system (CNS) activities of related compounds, next-generation screening platforms will enable a more nuanced understanding of their mechanism of action. nih.govmdpi.com Future directions in this area include:

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, providing a detailed picture of their biological activity.

Phenotypic Screening: Employing cell-based assays that measure a desired phenotypic change in a disease model, which can uncover novel mechanisms of action without a preconceived molecular target.

Target-Based Screening with Advanced Technologies: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to precisely quantify the binding affinity and kinetics of pyrrolo-diazepane derivatives to their molecular targets.

Proteomics and Genomics Approaches: Leveraging "omics" technologies to identify the cellular pathways and molecular networks affected by these compounds, offering insights into both on-target and off-target effects.

These advanced assays will be crucial for identifying specific molecular targets for different pyrrolo-diazepane derivatives and for understanding the structure-activity relationships (SAR) that govern their biological effects.

Application of Chemoinformatics and Artificial Intelligence in Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of pyrrolo-diazepane derivatives with their biological activities to guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how these compounds bind to their molecular targets at the atomic level, providing insights for rational drug design.

Generative AI Models: Employing deep learning and generative adversarial networks (GANs) to design novel pyrrolo-diazepane structures with desired pharmacological profiles. nih.gov

Predictive ADMET Modeling: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Investigation of Diverse Therapeutic Areas for Pyrrolo-Diazepane Scaffolds

While much of the research on related PBDs has focused on their anticancer properties due to their ability to bind to the minor groove of DNA, the broader pyrrolo-diazepane scaffold holds promise for a wide range of therapeutic areas. nih.govresearchgate.net The structural versatility of this scaffold allows for the fine-tuning of its pharmacological properties to target different biological systems. Future research should explore the potential of these compounds in:

Neurodegenerative Diseases: Given the CNS activity of some benzodiazepine (B76468) derivatives, exploring the potential of pyrrolo-diazepanes for conditions like Alzheimer's and Parkinson's disease is a logical next step. mdpi.com

Infectious Diseases: The pyrrole moiety is a key component of many antimicrobial and antiviral agents, suggesting that pyrrolo-diazepane derivatives could be developed as novel treatments for infectious diseases. mdpi.commdpi.com

Inflammatory Disorders: The anti-inflammatory properties of some related heterocyclic compounds indicate that pyrrolo-diazepanes could be effective in treating chronic inflammatory conditions. nih.gov

Metabolic Diseases: Investigating the effects of these compounds on metabolic pathways could reveal new therapeutic avenues for conditions such as diabetes and obesity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1,4-diazepane with 1H-pyrrole-2-carbonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine. Purification typically involves column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol . Catalysts such as K₂CO₃ and KI are often employed to enhance reactivity .

Q. How is the structure of this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks between δ 3.1–3.5 ppm for diazepane protons and δ 6.5–7.0 ppm for pyrrole aromatic protons. Coupling constants (e.g., J = 5–7 Hz) confirm ring conformations .

- LC/MS : Molecular ion peaks ([M+H]⁺) around m/z 220–250, depending on substituents .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (pyrrole C-H) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Normal-phase chromatography using silica gel and methanol/ethyl acetate (e.g., 20% MeOH in EtOAc) is standard. For hygroscopic intermediates, HCl salt formation improves stability and crystallinity .

Advanced Research Questions

Q. How does the conformational flexibility of the diazepane ring influence molecular interactions?

- Methodological Answer : The seven-membered diazepane ring exhibits chair and boat conformations, affecting binding to targets like dopamine receptors. NMR NOE experiments and DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers. Substituents at the 1-position (e.g., aryl groups) restrict flexibility, enhancing selectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic equilibria between conformers. Variable-temperature NMR (e.g., 25–60°C) or deuterated solvents (CD₃OD vs. CDCl₃) can stabilize specific conformations. Cross-validation with X-ray crystallography or high-resolution MS is critical .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodological Answer : Modifications to the pyrrole carbonyl group (e.g., replacing CO with SO₂) or diazepane substituents (e.g., electron-withdrawing groups like CF₃) enhance receptor affinity. Biological assays (e.g., D3 receptor binding) paired with computational docking (AutoDock Vina) identify pharmacophoric features .

Q. What are the challenges in optimizing synthetic yields for scale-up?

- Methodological Answer : Competing side reactions (e.g., over-alkylation) reduce yields. Optimizing stoichiometry (1:1.2 molar ratio of diazepane to acyl chloride) and stepwise addition of reagents at –20°C minimizes byproducts. Catalytic additives like DMAP improve acylation efficiency .

Q. How can stability studies under varying pH and temperature conditions inform formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.